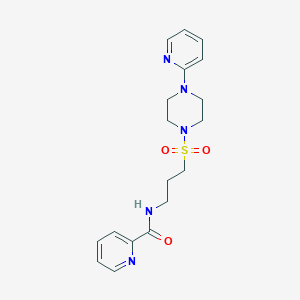

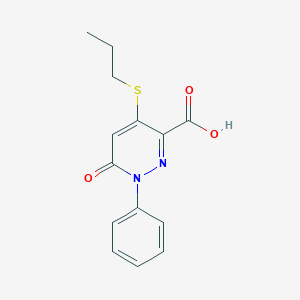

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide" involves intricate steps that ensure the introduction of the pyridin-2-yl and piperazin-1-yl groups. A notable example of related synthetic efforts includes the preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds through an N-sulfonyl Pictet–Spengler reaction, highlighting the complexity of synthesizing sulfonyl-containing piperidine derivatives (Jian Liu et al., 2006). Additionally, the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the potential for industrial-scale production of similar compounds, emphasizing the importance of optimizing reaction conditions for efficiency and purity (Daiyan Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" reveals intricate arrangements of atoms and bonds, which are crucial for their biological activities. For instance, the study of supramolecular complexes of sulfadiazine and pyridines shows how pyridines can disrupt hydrogen-bonded dimers in sulfa drug crystals, leading to the formation of co-crystals and salts with distinct hydrogen-bond motifs (E. Elacqua et al., 2013). This demonstrates the significance of molecular interactions in determining the structural and functional properties of such compounds.

Chemical Reactions and Properties

The chemical reactivity and properties of "this compound" and related compounds are influenced by their functional groups and structural configuration. For example, the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens highlight the potential for these compounds to serve as antimicrobial agents, with the nature of substitutions on the benzhydryl and sulfonamide rings affecting their antibacterial activity (K. Vinaya et al., 2009).

科学的研究の応用

Supramolecular Complexes and Crystal Engineering

- Supramolecular Complexes of Sulfadiazine and Pyridines : This research demonstrates the application of crystal engineering principles to create organic co-crystals and salts involving sulfadiazine and pyridines. Pyridines, as molecular building blocks, disrupt hydrogen-bonded dimers within sulfadiazine crystals, facilitating access to co-crystals and salts. This study underscores the versatility of pyridines in reconfiguring molecular structures, which could be pertinent to the applications of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide (Elacqua et al., 2013).

Co-crystallization and Salt Formation

- Cocrystallization of Pyrazinoic Acid with Pyridine Carboxamides : This study explores the co-crystallization behavior of pyrazinoic acid with isomeric pyridine carboxamides, leading to cocrystals and eutectics. The research highlights how alterations in carboxamide position impact steric and electrostatic compatibility, affecting supramolecular growth. Such insights could be valuable for understanding the co-crystallization potential of this compound (Prasad et al., 2015).

Antibacterial and Anticancer Applications

- Antibacterial and Anticancer Evaluation of Quinolines : Research into 2-chloro-3-hetarylquinolines reveals their antibacterial and anticancer activities. This suggests the potential for this compound in similar applications, given its structural complexity and potential for bioactivity modulation (Bondock & Gieman, 2015).

Material Science and Coating Technologies

- Electrolytic Coloring of Anodized Aluminum : A study involving heterocyclic organic compounds, including pyridine derivatives, as additives in the electrolytic coloring of anodized aluminum underscores their influence on color stability and resistance to oxidation. This research may hint at the utility of this compound in surface treatment processes (Moshohoritou et al., 1994).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBHKBNSFQGOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496482.png)

![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)